molecular formula C24H18N2O2 B6018185 N-(3-benzamidophenyl)naphthalene-2-carboxamide

N-(3-benzamidophenyl)naphthalene-2-carboxamide

Cat. No.: B6018185
M. Wt: 366.4 g/mol
InChI Key: AMNBZVFMCQWOFG-UHFFFAOYSA-N
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Description

N-(3-benzamidophenyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxamides These compounds are characterized by the presence of a naphthalene ring system substituted with a carboxamide group, which is further substituted with a benzamide group

Properties

IUPAC Name

N-(3-benzamidophenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23(18-8-2-1-3-9-18)25-21-11-6-12-22(16-21)26-24(28)20-14-13-17-7-4-5-10-19(17)15-20/h1-16H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNBZVFMCQWOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-aminobenzamide with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the naphthalene ring .

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes or disrupt cellular processes in bacteria. The compound’s structure allows it to bind to target proteins, thereby interfering with their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-benzamidophenyl)naphthalene-2-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

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